6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines . These compounds are often designed to target specific proteins or enzymes within these cells, but the exact target can vary depending on the specific structure of the compound .
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells . This is often achieved through interactions with the target that result in changes to cellular processes, such as a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the mode of action described above, it can be inferred that this compound likely affects pathways related to apoptosis, such as the mitochondrial pathway . This could involve a variety of downstream effects, including changes to gene expression and protein activity .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of this compound’s action is likely to be cell death in the targeted cells, as suggested by the antiproliferative activity observed in similar compounds . This is typically achieved through the induction of apoptosis, a form of programmed cell death .
Preparation Methods
The synthesis of 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the pyrimidine ring: This step involves the condensation of the triazole intermediate with a suitable pyrimidine precursor.
Substitution reactions: The final compound is obtained by introducing the 3-chlorobenzyl and ethyl groups through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound has shown potential as an antiproliferative agent against several cancer cell lines.
Industry: The compound can be used in the development of new materials and as a precursor for other industrially relevant chemicals.
Comparison with Similar Compounds
6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other triazolopyrimidine derivatives. Similar compounds include:
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Identified as a reversible myeloperoxidase inhibitor.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its potential as an anticancer agent and its diverse chemical reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPWCXNUSZSER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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